cyclo(1,11)H-ESIYDPGDDIK-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Cyclo(1,11)H-ESIYDPGDDIK-OH involves the formation of a cyclic peptide structure through peptide bond formation. The synthetic route typically includes the following steps:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Cyclization: The linear peptide is cleaved from the resin and cyclized through the formation of a peptide bond between the N-terminal and C-terminal ends.
Chemical Reactions Analysis
Cyclo(1,11)H-ESIYDPGDDIK-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Scientific Research Applications
Cyclo(1,11)H-ESIYDPGDDIK-OH has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide cyclization and stability.
Biology: It is used to investigate cell adhesion mechanisms and interactions with cell surface receptors.
Industry: It is used in the development of new materials and coatings with specific adhesion properties.
Mechanism of Action
Cyclo(1,11)H-ESIYDPGDDIK-OH exerts its effects by interacting with cell surface receptors involved in cell adhesion. The cyclic structure of the peptide allows it to bind to specific receptors, modulating their activity and influencing cell adhesion processes. The molecular targets include receptors such as integrins and cadherins, which play crucial roles in cell-cell and cell-matrix interactions .
Comparison with Similar Compounds
Cyclo(1,11)H-ESIYDPGDDIK-OH can be compared with other cyclic peptides, such as:
Cyclo(1,10)EIYDPGDDIK: This compound has a similar structure but differs in the length of the peptide chain.
Cyclo(1,12)PenIYDTKGKNVLC-OH: This compound has a different amino acid sequence and exhibits different biological activities.
Pen(Acm)AQFRKEKETFC(Acm)-OH: This compound contains additional functional groups that influence its chemical and biological properties
Properties
Molecular Formula |
C54H80N12O21 |
---|---|
Molecular Weight |
1233.3 g/mol |
IUPAC Name |
(3S,6S,9S,12S,15S,24S,27S,30S,33S,39S)-15-amino-9,27-bis[(2S)-butan-2-yl]-3,30,33-tris(carboxymethyl)-12-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,26,29,32,35,38-undecaoxo-1,4,7,10,13,19,25,28,31,34,37-undecazabicyclo[37.3.0]dotetracontane-24-carboxylic acid |
InChI |
InChI=1S/C54H80N12O21/c1-5-26(3)43-51(83)59-31(54(86)87)10-7-8-18-56-38(69)17-16-30(55)45(77)63-36(25-67)49(81)65-44(27(4)6-2)52(84)61-32(20-28-12-14-29(68)15-13-28)46(78)62-35(23-42(75)76)53(85)66-19-9-11-37(66)50(82)57-24-39(70)58-33(21-40(71)72)47(79)60-34(22-41(73)74)48(80)64-43/h12-15,26-27,30-37,43-44,67-68H,5-11,16-25,55H2,1-4H3,(H,56,69)(H,57,82)(H,58,70)(H,59,83)(H,60,79)(H,61,84)(H,62,78)(H,63,77)(H,64,80)(H,65,81)(H,71,72)(H,73,74)(H,75,76)(H,86,87)/t26-,27-,30-,31-,32-,33-,34-,35-,36-,37-,43-,44-/m0/s1 |
InChI Key |
QVRGILAZQGYCSV-ZGJOQXBESA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](CCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O)[C@@H](C)CC)CO)N)C(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(CCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O)C(C)CC)CO)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.